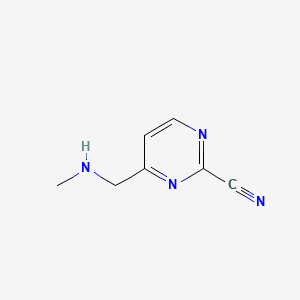
4-((Methylamino)methyl)pyrimidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Methylamino)methyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H8N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)pyrimidine-2-carbonitrile typically involves the reaction of 2-chloropyrimidine with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
Types of Reactions
4-((Methylamino)methyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
4-((Methylamino)methyl)pyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-((Methylamino)methyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
4-amino-2-methyl-pyrimidine-5-carbonitrile: Similar structure but with an amino group instead of a methylamino group.
4-chloro-2-(methylthio)pyrimidine-5-carbonitrile: Contains a chloro and methylthio group instead of a methylamino group.
Uniqueness
4-((Methylamino)methyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group can participate in various reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC 名称 |
4-(methylaminomethyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-9-5-6-2-3-10-7(4-8)11-6/h2-3,9H,5H2,1H3 |
InChI 键 |
HDDZGGVYYDZCTM-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=NC(=NC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


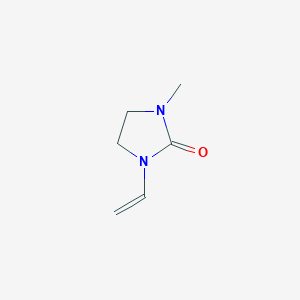

![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
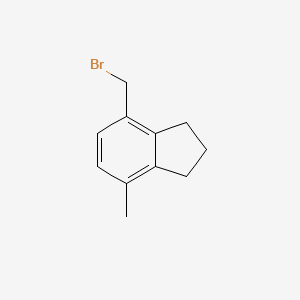
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B13491178.png)
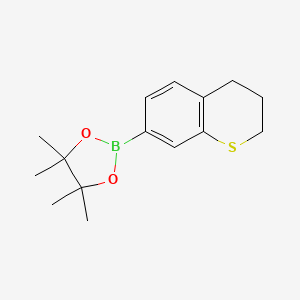
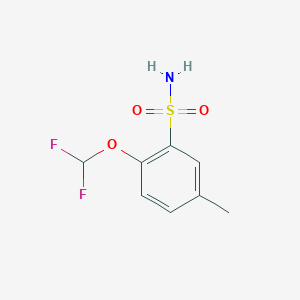
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)


![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
![3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride](/img/structure/B13491221.png)

